molecular formula C10H9NO3 B1349374 Isoquinoline-3-carboxylic Acid Hydrate CAS No. 203626-75-9

Isoquinoline-3-carboxylic Acid Hydrate

Cat. No.: B1349374
CAS No.: 203626-75-9
M. Wt: 191.18 g/mol
InChI Key: IXFLTVWYYQIVRB-UHFFFAOYSA-N
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Description

Isoquinoline-3-carboxylic acid hydrate is a heterocyclic aromatic compound with the molecular formula C10H7NO2·xH2O. It is a derivative of isoquinoline, characterized by the presence of a carboxylic acid group at the third position of the isoquinoline ring. This compound is known for its diverse applications in chemical synthesis and pharmaceutical research.

Scientific Research Applications

Isoquinoline-3-carboxylic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Isoquinoline-3-carboxylic Acid Hydrate (IQ3CA) primarily targets a range of phytopathogenic bacteria. These include Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , Xanthomonas oryzae pv. oryzicola (Xoc) , X. campestris pv. campestris (Xcc) , P. carotovorum subsp. carotovorum (Pcc) , and X. fragariae (Xf) . These bacteria are responsible for various plant diseases that significantly impact crop yield and quality .

Mode of Action

IQ3CA interacts with its bacterial targets by disrupting their cellular structures and inhibiting their biological functions . Specifically, it has been observed that treatment of Ac cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .

Biochemical Pathways

It is known that the compound inhibits the motility and exopolysaccharides production of ac, and prevents biofilm formation . These effects disrupt the normal functioning of the bacteria, leading to their eventual death .

Result of Action

IQ3CA demonstrates significant antibacterial activity against its targets. It has been found to exhibit a potent protective effect against Ac, with an efficacy of 68.56% at 200 μg/mL . This efficacy is comparable to that of the positive control kasugamycin (72.48%) and superior to that of the positive control thiosen copper (64.62%) .

Action Environment

The need for environmentally sustainable bactericides is urgent due to the increasing incidence of bacterial diseases, changing cropping patterns, and global climate warming . The development of new, environmentally friendly antibacterial agents like IQ3CA is therefore of great importance .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Isoquinoline-3-carboxylic Acid Hydrate has shown promise as a lead compound with antibacterial properties against plant diseases . A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine, was synthesized and tested for anti-tumor activity. The results suggest it to be a promising lead for future study .

Biochemical Analysis

Biochemical Properties

Isoquinoline-3-carboxylic Acid Hydrate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to exhibit antibacterial activity against several plant pathogens, including Ralstonia solanacearum and Acidovorax citrulli . The compound interacts with bacterial cell membranes, leading to the disruption of membrane integrity and inhibition of biofilm formation . These interactions suggest that this compound could be a valuable lead compound for developing new antibacterial agents.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to inhibit motility and exopolysaccharide production, which are crucial for biofilm formation . The compound’s impact on cell membrane integrity leads to morphological changes, such as curved and sunken cell shapes . These effects highlight the potential of this compound in disrupting bacterial cell function and preventing the spread of bacterial infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death . Additionally, the compound inhibits the production of exopolysaccharides, which are essential for biofilm formation . These molecular interactions underline the compound’s potential as an antibacterial agent by targeting critical components of bacterial cell structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound maintains its antibacterial activity over extended periods, with significant effects observed at concentrations as low as 25 μg/mL . Long-term exposure to the compound results in sustained inhibition of bacterial growth and biofilm formation, indicating its potential for prolonged use in antibacterial applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization for therapeutic applications. The threshold effects and toxicity profiles of this compound need to be thoroughly investigated to ensure its safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s metabolism may influence its efficacy and stability in biological systems. Understanding the metabolic pathways and the role of this compound in these processes is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy . Understanding the transport mechanisms and distribution patterns of this compound is essential for developing targeted delivery systems and enhancing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and help optimize its use in biochemical and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-3-carboxylic acid hydrate can be synthesized through various methods. One common approach involves the cyclization of phenylethylamines, which are substituted on the chain or ring, followed by acylation of the amine nitrogen. This process can be catalyzed by acids such as phosphorus pentoxide or phosphorus oxychloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient cyclization and acylation. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like sulfuric acid, phosphorus pentoxide.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Isoquinoline-3-carboxylic acid hydrate can be compared with other similar compounds, such as:

  • Quinoline-3-carboxylic acid
  • Isoquinoline-1-carboxylic acid
  • Quinaldic acid

Uniqueness: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research .

Properties

IUPAC Name

isoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFLTVWYYQIVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371541
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-75-9, 207399-25-5
Record name Isoquinoline-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline-3-carboxylic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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